
Vanillylamine, N-heptanoyl-, acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vanillylamine, N-heptanoyl-, acetate is a chemical compound that belongs to the class of amides. It is commonly known as capsaicinamide acetate and is synthesized from vanillylamine and heptanoic anhydride. The compound is widely studied for its potential applications in scientific research and has shown promising results in various fields.
Mécanisme D'action
The mechanism of action of vanillylamine, N-heptanoyl-, acetate is not fully understood. However, it is believed to act as an agonist of the transient receptor potential vanilloid type 1 (TRPV1) receptor, which is involved in the perception of pain and temperature. The compound has also been shown to inhibit the activity of the voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Effets Biochimiques Et Physiologiques
Vanillylamine, N-heptanoyl-, acetate has been shown to have a range of biochemical and physiological effects. It has been shown to modulate the activity of various neurotransmitters, including substance P and glutamate. The compound has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of vanillylamine, N-heptanoyl-, acetate is its ability to selectively modulate the activity of TRPV1 receptors. This makes it a useful tool in the study of pain mechanisms and may have potential applications in the development of new pain medications. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of vanillylamine, N-heptanoyl-, acetate. One potential direction is the development of new pain medications based on the compound. Another potential direction is the study of the compound's effects on other physiological systems, such as the immune system and the cardiovascular system. Additionally, the development of new synthesis methods for the compound may lead to improved yields and increased availability for scientific research.
Méthodes De Synthèse
The synthesis of vanillylamine, N-heptanoyl-, acetate involves the reaction of vanillylamine with heptanoic anhydride in the presence of a catalyst. The reaction takes place under mild conditions and yields the desired product in good yields.
Applications De Recherche Scientifique
Vanillylamine, N-heptanoyl-, acetate has been extensively studied for its potential applications in scientific research. It has shown promising results in various fields, including neuroscience, pharmacology, and biochemistry. The compound is commonly used as a tool in the study of pain mechanisms and has been shown to modulate the activity of nociceptive neurons.
Propriétés
Numéro CAS |
101030-69-7 |
|---|---|
Nom du produit |
Vanillylamine, N-heptanoyl-, acetate |
Formule moléculaire |
C17H25NO4 |
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
[4-[(heptanoylamino)methyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C17H25NO4/c1-4-5-6-7-8-17(20)18-12-14-9-10-15(22-13(2)19)16(11-14)21-3/h9-11H,4-8,12H2,1-3H3,(H,18,20) |
Clé InChI |
MHCUTVAZEAWWON-UHFFFAOYSA-N |
SMILES |
CCCCCCC(=O)NCC1=CC(=C(C=C1)OC(=O)C)OC |
SMILES canonique |
CCCCCCC(=O)NCC1=CC(=C(C=C1)OC(=O)C)OC |
Autres numéros CAS |
101030-69-7 |
Synonymes |
Vanillylamine, N-heptanoyl-, acetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



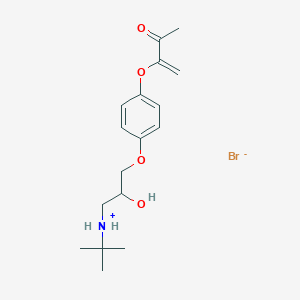
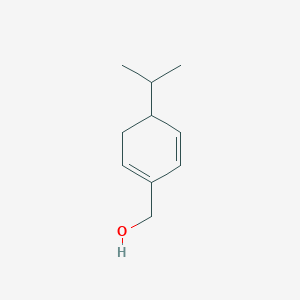
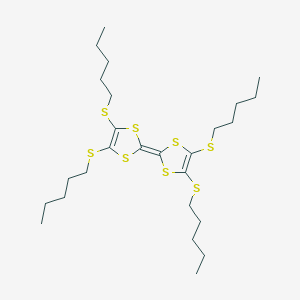
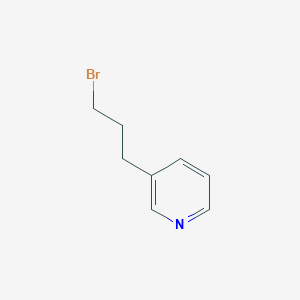
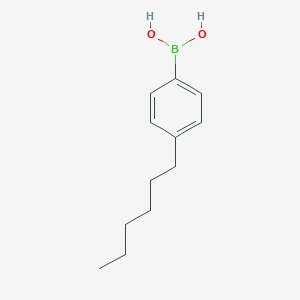
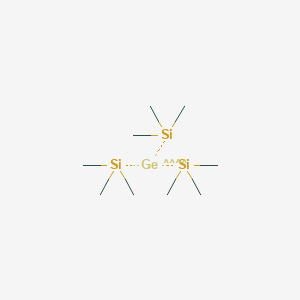
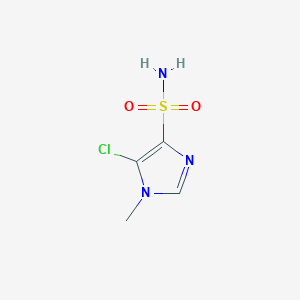
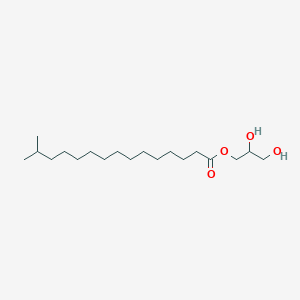
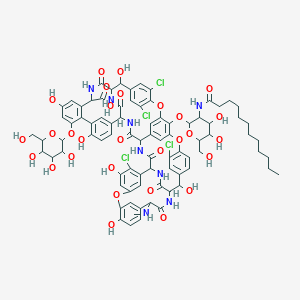
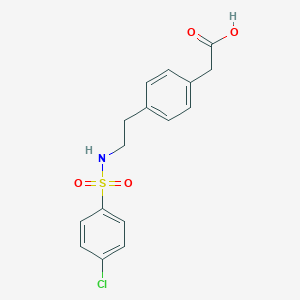
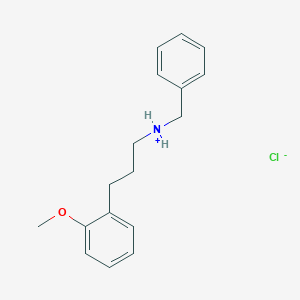
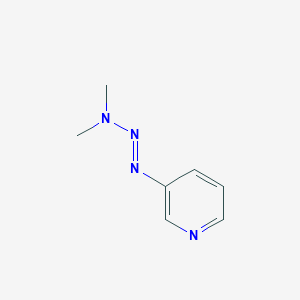
![27-Methylhexacyclo[12.12.1.03,12.05,10.016,25.018,23]heptacosa-3,5,7,9,11,16,18,20,22,24-decaen-27-ol](/img/structure/B34683.png)
